Product packaging for Eurysterol B(Cat. No.:)

Eurysterol B

Cat. No.: B1260935
M. Wt: 534.7 g/mol
InChI Key: OZULCLLLPIEFBL-FUPZROSBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Eurysterol B sulfonic acid, systematically named as 5α,6β-dihydroxy-8,19-epoxycholest-22E-en-3β-yl hydrogen sulfate , is a specialized sterol derivative with molecular formula C27H44O7S and a molecular mass of approximately 512.28 g/mol . This complex sterol features a hydrogen sulfate group and an epoxide bridge within its pentacyclic structure . The compound possesses specific stereochemical characteristics, including trans (E) configuration at the C-22 double bond , with the complete stereochemistry described as (1R,2R,5R,6R,9R,10R,12R,13R,15S) for the core structure . This compound sulfonic acid is classified within the sterol lipid family (ST 27:2;O4;S) according to Lipid Maps taxonomy . Researchers can utilize this compound as a reference standard in lipidomics studies, natural product research, and investigations of sulfated sterol biosynthesis and function. Its unique structural features, including the epoxide bridge and sulfonic acid group, make it particularly valuable for studying sterol-protein interactions, membrane properties, and enzymatic modifications. As a specialized natural product derivative, this compound sulfonic acid provides scientists with a tool for exploring structure-activity relationships in biologically active sterols and their molecular mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NaO7S B1260935 Eurysterol B

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H43NaO7S

Molecular Weight

534.7 g/mol

IUPAC Name

sodium;[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(E,2R)-6-methylhept-3-en-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] sulfate

InChI

InChI=1S/C27H44O7S.Na/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25;/h5,7,17-23,28-29H,6,8-16H2,1-4H3,(H,30,31,32);/q;+1/p-1/b7-5+;/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+;/m1./s1

InChI Key

OZULCLLLPIEFBL-FUPZROSBSA-M

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

Synonyms

eurysterol B

Origin of Product

United States

Origin and Isolation of Eurysterol B

Natural Source Identification and Taxonomy

The identification of the biological source is a critical first step in the study of any natural product. This involves precise taxonomic classification of the organism and documentation of its collection location.

Eurysterol B, along with its analogue Eurysterol A, was isolated from an undescribed marine sponge belonging to the genus Euryspongia. This genus falls under the order Dictyoceratida and the family Dysideidae. The isolation of these steroidal sulfates was a notable finding, as it was the first time such compounds had been reported from the Euryspongia genus. A voucher specimen of the sponge has been deposited at the Natural History Museum in London, UK, for future reference.

The specific specimen of Euryspongia from which this compound was isolated was collected in Palau. nih.govmdpi.comcalpoly.edu Marine environments like Palau are known for their rich biodiversity, making them valuable locations for the discovery of novel secondary metabolites produced by organisms such as sponges.

Table 1: Summary of this compound Origin

Category Description
Compound Name This compound
Natural Source Marine Sponge
Genus Euryspongia

| Geographic Location | Palau |

Isolation Methodologies

The isolation of pure chemical compounds from complex biological matrices requires a multi-step process involving extraction and purification. The methods chosen are tailored to the chemical properties of the target molecule.

The initial step in isolating compounds from a marine sponge is the extraction process, which separates the desired natural products from the raw biological material. mdpi.com The choice of solvent is crucial and is based on the polarity of the target compounds. mdpi.combiointerfaceresearch.com For polar compounds like steroidal sulfates, polar solvents are typically employed.

In the specific case of the Euryspongia sponge containing this compound, the sample was first lyophilized (freeze-dried), yielding 22.2 g of dry material from 187.6 g of wet sponge. calpoly.edu This dried material was then exhaustively extracted with methanol (B129727), a polar solvent suitable for isolating steroidal sulfates. calpoly.edu

Generally, the extraction of bioactive metabolites from marine sponges can be achieved through various methods. A common approach involves soaking the sponge material in an organic solvent like methanol or a mixture of dichloromethane and methanol. calpoly.edu This process is often repeated multiple times to ensure a thorough extraction. The resulting crude extract contains a complex mixture of compounds, which then requires further separation. Following the initial extraction, a technique known as solvent partitioning (such as the Kupchan method) is often used to fractionate the crude extract based on the differing polarities of the compounds within it. calpoly.edu

Following extraction, chromatographic techniques are essential for the purification of individual compounds from the complex extract. The purification of steroidal sulfates relies on methods that can effectively separate these polar, often charged, molecules.

For the isolation of this compound, the dark green oil obtained after methanol extraction was subjected to column chromatography using an HP20SS resin. calpoly.edu The separation was achieved by eluting the column with a gradient of acetone and water, which successfully fractionated the extract into five parts, leading to the purification of this compound. calpoly.edu

A variety of chromatographic strategies are employed for the purification of steroidal sulfates from marine sources. These include:

Adsorption Column Chromatography : This technique often uses silica gel as the stationary phase. calpoly.edu A solvent system with increasing polarity (e.g., a gradient of n-hexane to ethyl acetate) is passed through the column to separate compounds based on their affinity for the silica. biointerfaceresearch.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a high-resolution technique and is frequently the final step in purification. nih.gov It utilizes a non-polar stationary phase (like C18), and a polar mobile phase. In this system, more polar compounds, such as steroidal sulfates, elute from the column earlier than non-polar compounds.

Size-Exclusion Chromatography (Gel Filtration) : This method separates molecules based on their size and can be used for initial fractionation of the crude extract. nih.gov

Ion-Exchange Chromatography : Since sulfates carry a negative charge, ion-exchange chromatography can be a powerful tool for their selective isolation.

Table 2: Overview of Isolation and Purification Techniques

Step Technique Description
Sample Preparation Lyophilization (Freeze-Drying) Removes water from the sponge tissue to prepare it for solvent extraction.
Extraction Methanol Extraction A polar solvent is used to extract polar compounds, including steroidal sulfates, from the dried sponge material.
Purification Column Chromatography (HP20SS) The crude extract is separated into fractions based on polarity using a resin and a solvent gradient (acetone/water).

| General Purification | HPLC, Silica Gel Chromatography | High-resolution techniques used to isolate pure compounds from initial fractions. |

Structural Elucidation and Unique Chemical Features of Eurysterol B

Advanced Spectroscopic Analysis in Structure Assignment

The determination of Eurysterol B's molecular structure was heavily reliant on the application of advanced spectroscopic methods. nih.gov These techniques provided the fundamental data necessary to piece together the connectivity and chemical environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments were employed to assemble the steroidal framework and define the placement of its functional groups. acs.orghyphadiscovery.comnih.gov

The ¹H NMR spectrum of this compound revealed characteristic signals for a steroidal nucleus, including several methyl singlets and a complex pattern of methylene (B1212753) and methine protons. The ¹³C NMR data, in conjunction with DEPT experiments, confirmed the presence of 27 carbon atoms, a hallmark of a cholestane-type steroid. acs.org

Table 1: Selected NMR Spectroscopic Data for this compound in CD₃OD acs.orgescholarship.org

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
377.54.25 (m)
577.1-
675.94.05 (br s)
889.9-
1971.93.70 (d, 8.5), 3.50 (d, 8.5)
22135.55.58 (dd, 15.0, 7.0)
23132.05.50 (dd, 15.0, 7.0)

This table presents a selection of key NMR data that were vital for the structural assignment.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS) established the molecular formula as C₂₇H₄₃O₇SNa. acs.org This formula was consistent with the data obtained from NMR spectroscopy and indicated the presence of a sulfate (B86663) group, a feature suggested by the polar nature of the compound. The observation of a sodium adduct [M+Na]⁺ further supported the presence of the sulfate salt. acs.org

Elucidation of Stereochemical Aspects

Beyond establishing the planar structure, a significant challenge in the characterization of this compound was the determination of its stereochemistry. This involved defining the spatial arrangement of atoms at various chiral centers and across double bonds.

Determination of Side Chain Stereochemistry (e.g., (22E) configuration)

The stereochemistry of the side chain was also elucidated using NMR spectroscopy. Specifically, the configuration of the double bond between C-22 and C-23 was determined to be E. acs.org This assignment was based on the large coupling constant (approximately 15.0 Hz) observed between the vinylic protons H-22 and H-23 in the ¹H NMR spectrum, which is characteristic of a trans- or E-geometry.

Distinctive Ring Systems and Functional Groups

This compound is defined by a unique combination of structural features. It is a steroid sulfate, possessing a sulfate group at the C-3 position. ebi.ac.uk The core structure is a 5α-cholestane framework. ebi.ac.uk One of its most notable characteristics is the presence of an oxolane bridge between C-8 and C-19. ebi.ac.uk This 8,19-epoxy linkage creates a rigid, pentacyclic system that is uncommon in naturally occurring steroids. researchgate.netresearchgate.net Furthermore, the molecule contains hydroxyl groups at positions 5 and 6, and a double bond at position 22 in the side chain. acs.orgebi.ac.uk The full systematic name for the desulfated aglycone of this compound is (22E)-5α-cholest-22-en-8,19-epoxy-3β,5,6β-triol. acs.org

Unique Oxy-bridged Cholestane (B1235564) Skeleton (e.g., 8,19-epoxy unit)

The structural elucidation of this moiety was accomplished through detailed analysis of 2D NMR data, which established the connectivity between the different parts of the molecule. acs.org Synthetic studies aimed at producing eurysterols have also confirmed the presence and stereochemistry of this challenging 8β,19-epoxy unit. researchgate.netnih.gov

Characterization of the Monosulfate Ester Moiety (e.g., at C3)

Another key feature of this compound is the presence of a monosulfate ester group. acs.orghut-verlag.de Spectroscopic data confirmed that this sulfate group is attached to the C3 position of the steroid nucleus. acs.org The presence of the sodium sulfate group at C3 is a characteristic feature of the eurysterol family. hut-verlag.de

The molecular formula of this compound was determined as C₂₇H₄₃O₇SNa, which was established through high-resolution mass spectrometry. acs.org The infrared (IR) spectrum of this compound showed absorption bands indicative of a sulfate group (νmax at 1212 and 1071 cm⁻¹). acs.org The polar nature of the sulfate group imparts specific solubility properties to the molecule and is considered crucial for its biological activity. bioscientifica.com

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Observation Interpretation
HRESITOFMS [M + Na]⁺ at m/z 557.2523Confirmed the molecular formula as C₂₇H₄₃O₇SNa. acs.org
IR (KBr) νmax 3449, 2952, 2868, 1212, 1071 cm⁻¹Indicated the presence of hydroxyl and sulfate functional groups. acs.org
¹H and ¹³C NMR Detailed chemical shifts and correlationsElucidated the complete carbon skeleton and the position of functional groups, including the C3 sulfate ester. acs.orgescholarship.org

Presence and Significance of Side Chain Unsaturation

The side chain of this compound is characterized by the presence of a double bond. acs.orgescholarship.org Specifically, this unsaturation is located between C22 and C23, with an E configuration. acs.org The position and stereochemistry of this double bond were determined through detailed analysis of NMR spectroscopic data. acs.org

The presence of this side chain unsaturation is significant as it differentiates this compound from its close analogue, Eurysterol A, which possesses a saturated side chain. acs.orgup.pt This structural difference has been shown to influence the biological activity of these compounds. acs.orgup.pt Comparative studies have indicated that the saturated side chain in Eurysterol A results in greater cytotoxic and antifungal activities compared to this compound. acs.orgup.pt This suggests that the flexibility and conformation of the side chain, as influenced by the double bond, play a role in the molecule's interaction with its biological targets. bioscientifica.com

Structure Activity Relationship Sar Studies of Eurysterol B and Its Analogs

Impact of Specific Structural Features on Bioactivity

The bioactivity of Eurysterol B is not attributed to a single feature but rather to the synergistic effect of its distinct structural motifs, including the steroidal side chain, a unique oxy-bridge system, and a strategically positioned sulfate (B86663) group.

The side chain of a sterol molecule is a frequent site of structural variation that significantly influences bioactivity. In this compound, the presence of a double bond between carbons 22 and 23 is a key distinguishing feature compared to its close analog, Eurysterol A, which possesses a saturated side chain.

Research comparing the antifungal activities of these two compounds against amphotericin B-resistant strains of Candida albicans has shown that Eurysterol A is significantly more potent. mdpi.comresearchgate.net Eurysterol A exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL, whereas this compound had a much higher MIC of 63 μg/mL. mdpi.comresearchgate.net This four-fold decrease in activity for this compound suggests that the presence of the C22-C23 double bond is detrimental to its antifungal efficacy. mdpi.comresearchgate.net A similar trend was observed in their cytotoxic effects against human colon carcinoma (HCT-116) cells, where Eurysterol A (IC₅₀ = 2.9 μg/mL) was more potent than this compound (IC₅₀ = 14.3 μg/mL). nih.govnih.gov This indicates that saturation in the steroidal side chain is a favorable feature for enhancing both the antifungal and cytotoxic properties in this class of compounds.

A defining characteristic of the eurysterols is their unusual 8,19-epoxy cholestane (B1235564) skeleton. hut-verlag.deuni-koeln.de This rigid, pentacyclic core structure is formed by an oxy-bridge spanning between C8 of the steroidal B-ring and the C19-methyl group. uni-koeln.denih.gov The synthesis of this 8β,19-epoxy unit has been described as a significant chemical challenge, with its successful construction being a key step in the first total synthesis of Eurysterol A. nih.govresearchgate.netresearchgate.net

While direct SAR studies comparing eurysterols with and without this epoxy bridge are not prevalent in the available literature, its unique and constrained nature strongly implies a crucial role in maintaining the specific three-dimensional conformation of the molecule. This conformation is likely essential for proper binding to its biological target(s). The successful synthesis of this core structure has paved the way for future investigations into the precise contribution of this epoxy bridge to the bioactivity of eurysterols and related epoxy steroids. nih.gov The formation of this feature forces the B-ring of the steroid into a boat-like conformation, a significant deviation from the typical chair conformation, which undoubtedly impacts its biological profile. nih.gov

Sulfation is a common modification in marine steroids and is often critical for their biological activity. nih.govbioscientifica.com The eurysterols feature a sulfate group at the C3 position of the steroid A-ring. hut-verlag.de Studies on various other marine sterols have demonstrated that the sulfate group is essential for their antimicrobial and other biological effects. mdpi.comresearchgate.netmdpi.com For instance, in a study of related trisulfated sterols, a desulfated derivative showed no inhibitory activity, underscoring the necessity of the sulfate moiety. researchgate.net Similarly, other research has suggested that the 3β-sulfate group is a prerequisite for the antibacterial activity of certain carboxylated sterols, as their 3β-hydroxy counterparts were found to be inactive. mdpi.comresearchgate.net

Comparative SAR Analyses with Closely Related Compounds (e.g., Eurysterol A)

The most direct SAR insights for this compound come from its comparison with its saturated analog, Eurysterol A. These two compounds differ only by the presence of a double bond in the side chain of this compound. nih.govnih.gov As detailed previously, this single structural difference leads to a marked decrease in biological potency for this compound.

Eurysterol A is significantly more active against both wild-type and amphotericin B-resistant strains of Candida albicans and exhibits stronger cytotoxicity against HCT-116 human colon carcinoma cells. mdpi.comresearchgate.netnih.govnih.gov This comparative analysis clearly establishes that a saturated side chain is preferable for these specific biological activities.

CompoundKey Structural DifferenceAntifungal Activity (MIC vs. C. albicans)Cytotoxicity (IC50 vs. HCT-116)
Eurysterol ASaturated Side Chain15.6 - 16 µg/mL2.9 µg/mL
This compoundUnsaturated Side Chain (C22-C23)62.5 - 63 µg/mL14.3 µg/mL

Data sourced from references mdpi.comresearchgate.netnih.govnih.gov.

Computational Approaches in SAR Elucidation (e.g., molecular docking, pharmacophore modeling)

While experimental data provides foundational SAR insights, computational methods offer a powerful avenue to explore these relationships at a molecular level. Techniques like molecular docking and pharmacophore modeling are instrumental in modern drug discovery for predicting how a ligand interacts with a protein target. researchgate.netrsc.orgnih.gov

Molecular docking simulates the binding of a small molecule (ligand) into the active site of a target protein, predicting its preferred orientation and binding affinity. scirp.orgajchem-a.commdpi.com This can help identify key amino acid residues that interact with specific functional groups on the ligand. For this compound, docking studies could elucidate how its unique 8,19-epoxy-bridged core and C3-sulfate group fit into the binding pocket of a putative target enzyme, such as those involved in fungal cell wall synthesis or integrity. mdpi.commdpi.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological activity. researchgate.netnih.gov A pharmacophore model for antifungal steroids could be developed based on the structures of Eurysterol A, this compound, and other active marine sterols. nih.govresearchgate.net Such a model would highlight the critical spatial relationships between the sulfate group, the hydroxyl groups, and the hydrophobic steroid core, providing a blueprint for designing new analogs with potentially improved activity. researchgate.net

Although specific in silico studies focusing on this compound have not been identified in the searched literature, the application of these computational tools to the broader field of antifungal and steroidal compounds demonstrates their immense potential. mdpi.comnih.gov Applying these methods to the eurysterol family could accelerate the identification of their molecular targets and provide a rational basis for the design of novel, more effective therapeutic agents.

Biosynthetic Considerations and Synthetic Approaches to Eurysterol B and Its Analogs

Proposed Biosynthetic Pathways in Marine Organisms

While the precise biosynthetic pathway for Eurysterol B has not been fully elucidated, extensive knowledge of general steroid biosynthesis and the unique biochemistry of marine invertebrates allows for the formulation of a scientifically grounded hypothesis. The production of such a complex molecule is likely a multi-step enzymatic process, potentially involving symbiotic microorganisms.

Identification of Putative Sterol Precursors and Intermediates

The biosynthesis of all steroids begins with the cyclization of 2,3-oxidosqualene. In most animals, this reaction is catalyzed by lanosterol (B1674476) synthase to produce lanosterol. In plants and algae, the enzyme cycloartenol (B190886) synthase yields cycloartenol plos.orgresearchgate.netlibretexts.org. Marine organisms can exhibit pathways originating from either precursor, and some, like red seaweeds, demonstrate hybrid pathways, using cycloartenol to synthesize cholesterol plos.orgvliz.be. It is hypothesized that the biosynthesis of the eurysterol skeleton begins with one of these common tetracyclic triterpenoid (B12794562) precursors.

From the initial precursor (lanosterol or cycloartenol), a series of enzymatic modifications, including demethylations and double bond isomerizations, would lead to a more conventional cholestane-type sterol intermediate. The formation of the distinctive 8,19-oxy bridge necessitates several key subsequent transformations.

Table 1: Putative Precursors and Intermediates in this compound Biosynthesis

Compound Name Role in Pathway Rationale
2,3-Oxidosqualene Initial Acyclic Precursor Universal precursor for the cyclization step in all triterpenoid and steroid biosynthesis libretexts.org.
Lanosterol / Cycloartenol First Tetracyclic Intermediate The common cyclization products of 2,3-oxidosqualene, initiating steroidogenesis plos.orgresearchgate.net.
Cholesterol-like Intermediate Core Steroid Scaffold A plausible intermediate following initial tailoring reactions, providing the basic cholestane (B1235564) skeleton before unique oxidations libretexts.orgnih.gov.
19-Hydroxycholesterol Intermediate Key Oxidized Intermediate Hydroxylation at the C19 methyl group is a critical first step toward forming the 8,19-epoxy bridge nih.govresearchgate.net.

Hypothesized Enzymatic Transformations Leading to Complex Steroid Skeletons

The conversion of a standard sterol precursor into the complex eurysterol skeleton requires a series of highly specific enzymatic reactions. The unusual structures found in marine natural products are often the result of enzymes capable of performing challenging chemical transformations, such as regioselective C-H bond functionalization nih.govresearchgate.net.

The key hypothesized enzymatic steps include:

Remote C19 Hydroxylation: The angular C19 methyl group is sterically hindered and chemically unactivated. Its hydroxylation is likely catalyzed by a specialized Cytochrome P450 (P450) monooxygenase nih.govrsc.org. These enzymes are well-known for their ability to perform regio- and stereospecific oxidations at unactivated carbon centers researchgate.net.

Oxidation of the B-Ring: Following C19 hydroxylation, a series of oxidations on the steroid's B-ring would be necessary to install the 5α-hydroxy-7-en-6-one moiety. This could involve one or more oxidoreductases to introduce the hydroxyl group and the ketone, and a desaturase to form the double bond. The diverse oxidation patterns observed in other sponge-derived sterols support the presence of such enzymatic machinery mdpi.com.

Oxidative Cyclization to Form the 8,19-Oxy Bridge: This is the most defining step in the biosynthesis. It is proposed to occur via an enzyme-catalyzed intramolecular cyclization. Drawing a parallel from the chemical synthesis, an enzymatic conjugate addition of the C19-hydroxyl group onto the C8 position of the enone system would form the ether linkage nih.govresearchgate.net. This type of oxidative cyclization is a known strategy in natural product biosynthesis, often mediated by iron-dependent oxygenases or other cyclases that can control the complex stereochemistry of the ring fusion nih.govnih.gov.

Final Tailoring Steps: The concluding steps would involve stereospecific reduction of the C6-ketone to a hydroxyl group and sulfation at the C3-hydroxyl position by a sulfotransferase enzyme.

Implications of Host-Microbe Symbioses in Biosynthesis

A growing body of evidence suggests that many complex natural products isolated from marine invertebrates, particularly sponges, are produced by symbiotic microorganisms rather than the host organism itself nih.govresearchgate.net. Sponges of the genus Euryspongia, from which eurysterols were isolated, are known to host dense and diverse communities of microbes, including bacteria, archaea, and fungi nih.govasm.orgacs.org.

These microbial symbionts can constitute up to 40% of the sponge's total biomass and often reside within the sponge's cells as endosymbionts nih.gov. Metagenomic studies of the sponge Euryspongia arenaria have revealed that its intracellular microbiome possesses unique metabolic pathways and a significantly higher number of distinct gene orthologs compared to the extracellular microbial community, with a particular enrichment in lipid-hydrolyzing enzymes nih.govasm.org. This functional specificity strongly implies that the endosymbiotic microbes are the likely biosynthetic source of the sponge's unusual lipid and sterol metabolites, including this compound. The sponge likely provides a protected, nutrient-rich environment, while the symbiont produces chemically complex molecules that may serve a defensive role for the holobiont (the host and its associated microbes) nih.govresearchgate.net.

Chemical Synthesis Strategies for Eurysterol A and its Relevance to this compound Synthesis

While a total synthesis of this compound has not yet been reported, the successful synthesis of the closely related Eurysterol A provides a critical roadmap. Eurysterol A and B differ only by the presence of a double bond between C22 and C23 in this compound's side chain acs.org. The strategies developed for the construction of Eurysterol A's unique 8,19-epoxy cholestane core are directly applicable to the synthesis of this compound.

Total Synthesis Methodologies and Key Synthetic Steps (e.g., intramolecular oxa-Michael addition for oxy-bridge formation)

The first and only reported synthesis of Eurysterol A is, more accurately, a semi-synthesis that begins with an abundant, commercially available natural product nih.govresearchgate.net. This approach is significantly more efficient than a full total synthesis from simple acyclic precursors.

The key features of the synthesis are the strategic functionalization of the steroid nucleus to set the stage for the crucial ring-forming reaction.

Table 2: Key Steps in the Semi-synthesis of Eurysterol A

Step Starting Material Key Reagents/Conditions Product Purpose Citation(s)
1 Cholesteryl acetate (B1210297) 1. NBA, HClO₄; 2. (Diacetoxyiodo)benzene, I₂, hv; 3. Zn, AcOH 19-Hydroxy-cholesteryl acetate Remote C-H functionalization to install the required C19 hydroxyl group. nih.gov
2 19-Hydroxy-cholesteryl acetate Multiple oxidative steps 5α-hydroxy-7-en-6-one derivative Formation of the α,β-unsaturated ketone system in the B-ring. nih.govresearchgate.net
3 5α-hydroxy-7-en-6-one derivative K₂CO₃, MeOH 8β,19-epoxy steroid core Deprotection and spontaneous intramolecular oxa-Michael addition to form the key ether bridge. nih.govasm.org

Semi-synthetic Derivatization from More Abundant Natural Precursors

The synthesis of Eurysterol A is a prime example of semi-synthesis, leveraging a readily available and inexpensive natural precursor, cholesteryl acetate, which is derived from cholesterol nih.govresearchgate.net. This strategy avoids the immense complexity and low yields associated with assembling the entire tetracyclic steroid core from scratch. By using a starting material that already possesses the correct carbon skeleton and stereochemistry, the synthetic effort can be focused on the more challenging and novel chemical transformations, such as the remote C-H functionalization at C19 and the formation of the unique B-ring enone and subsequent epoxy bridge nih.govwgtn.ac.nz.

The relevance of this semi-synthetic strategy to this compound is direct and clear. A plausible approach to this compound would involve adapting the Eurysterol A synthesis by starting with a precursor that already contains the required C22-C23 double bond, such as a derivative of stigmasterol, or by introducing this unsaturation at an appropriate stage in the synthesis. The core chemical logic—particularly the intramolecular oxa-Michael addition—would remain the central and enabling feature of the synthetic design.

Strategies for Sustainable Supply of this compound for Research and Potential Development

The limited availability of this compound from its natural source, the marine sponge Euryspongia sp., presents a significant hurdle for extensive research and potential therapeutic development. oup.com The process of harvesting sponges from their marine habitat is not only technically challenging but also raises environmental concerns, making it an unsustainable method for a consistent and large-scale supply. oup.com To overcome this supply issue, several strategies are being explored, primarily focusing on chemical synthesis and biotechnological production methods.

Semi-synthesis and the Potential for Total Synthesis

This established semi-synthesis of the core eurysterol structure provides a strong foundation for accessing this compound. The primary modification required would be the introduction of a double bond at the C-22 position of the side chain. While specific synthetic studies targeting this modification on the eurysterol skeleton have not been reported, various chemical methods exist for the creation of such a feature on steroidal side chains.

Furthermore, the concept of total synthesis, building the complex molecule from simple precursors, offers a theoretical route to larger quantities of this compound. sustainability-directory.com Although a total synthesis of this compound has not yet been accomplished, this approach remains a viable, albeit challenging, long-term strategy for a sustainable supply.

Biotechnological Approaches

Biotechnological methods present a promising and potentially more sustainable alternative to chemical synthesis for the production of complex marine natural products like this compound. unina.it These strategies primarily involve the use of microorganisms or their enzymes to produce the desired compound.

One of the key approaches is the heterologous expression of biosynthetic genes. This involves identifying the genes responsible for the biosynthesis of this compound in the sponge or its symbiotic microorganisms and then transferring them into a host organism, such as bacteria or yeast, that can be easily and rapidly cultivated in fermenters. unina.it This method has the potential to provide a continuous and scalable supply of the compound without relying on the natural marine source. However, a significant challenge lies in the initial identification and characterization of the complete biosynthetic pathway for this compound, which is currently unknown. The biosynthesis of sterols in marine organisms, particularly those with unusual side chains, is a complex process. frontiersin.orgnih.gov

Another avenue is the exploration of microbial fermentation. oup.com It is known that many bioactive compounds isolated from marine invertebrates are actually produced by their symbiotic microorganisms. tandfonline.com By isolating and cultivating these symbiotic fungi or bacteria, it may be possible to produce this compound through fermentation. oup.comtandfonline.com This approach would bypass the need to harvest the sponge itself. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the production of different metabolites, could be employed to optimize the yield of this compound from such microbial cultures. mdpi.com

Cell-free biosynthesis is an emerging technology that could also be applied. researchgate.net This method utilizes the enzymatic machinery of a cell extract to produce the target molecule in a controlled in-vitro environment. This can be particularly useful for producing complex or toxic compounds that are difficult to express in living cells. hut-verlag.deresearchgate.netacs.org

The development of sustainable supply strategies is critical for the future of research on this compound. The following table summarizes the potential advantages and challenges of each approach.

StrategyAdvantagesChallenges
Semi-synthesis Utilizes readily available starting materials. nih.govnih.gov Established route for the core structure. mdpi.comhut-verlag.deRequires multi-step chemical reactions. Potential for by-product formation.
Total Synthesis Independent of natural source availability. sustainability-directory.com Allows for the creation of analogues.Technically complex and lengthy. May have low overall yields.
Heterologous Expression Scalable and sustainable production. unina.it Independent of marine resources.Biosynthetic pathway is unknown. Requires genetic engineering of host organisms.
Microbial Fermentation Potentially sustainable and environmentally friendly. oup.comtandfonline.comSymbiotic producer may be difficult to identify and cultivate. Optimization of production can be challenging.
Cell-free Biosynthesis High degree of control over the reaction environment. researchgate.net Can produce complex or toxic compounds. researchgate.netCan be expensive to set up. Enzyme stability can be a limiting factor.

Ultimately, a combination of these strategies may be the most effective path forward. For instance, biotechnological methods could be used to produce a key intermediate, which is then converted to this compound through a few efficient chemical steps. Such a chemoenzymatic approach could offer a sustainable and economically viable route to this promising marine natural product.

Advanced Preclinical Research and Future Directions

Refined In Vitro Biological Profiling in Diverse Cellular Models

Initial biological screening has established Eurysterol B as a compound with cytotoxic and antifungal properties. acs.org It has demonstrated cytotoxicity against the HCT-116 human colon carcinoma cell line. nih.govacs.org Furthermore, it exhibits antifungal activity against both wild-type and amphotericin B-resistant strains of Candida albicans. acs.orgnih.gov

A direct comparison with its structural analog, Eurysterol A, reveals that the presence of a double bond in the steroidal side chain of this compound reduces its potency in both cytotoxicity and antifungal assays. acs.orgsci-hub.se Eurysterol A was found to be more active against HCT-116 cells and C. albicans. acs.orgnih.govuni-koeln.de Future research necessitates expanding this biological profiling to a wider array of diverse cellular models. This would involve testing against various cancer cell lines (e.g., breast, lung, leukemia) and a broader spectrum of fungal pathogens to determine its specificity and potential therapeutic window.

Interactive Table: In Vitro Activity of this compound You can sort the data by clicking on the column headers.

CompoundBioactivityCellular ModelMeasurementResultReference(s)
This compound CytotoxicityHuman Colon Carcinoma (HCT-116)IC₅₀14.3 µg/mL acs.orgnih.govacs.org
This compound AntifungalCandida albicans (Wild-Type)MIC62.5 µg/mL acs.orgnih.govacs.org
This compound AntifungalCandida albicans (Amphotericin B-Resistant)MIC62.5 µg/mL nih.govnih.gov
Eurysterol ACytotoxicityHuman Colon Carcinoma (HCT-116)IC₅₀2.9 µg/mL acs.orgnih.govacs.org
Eurysterol AAntifungalCandida albicans (Amphotericin B-Resistant)MIC15.6 µg/mL acs.orgnih.govacs.org

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

In-depth Investigation of Molecular Interaction Mechanisms

While the bioactivity of this compound is established, its precise mechanism of action remains largely uncharacterized. nih.gov A critical future direction is the in-depth investigation of its molecular interactions to understand how it exerts its cytotoxic and antifungal effects.

The specific molecular targets of this compound have not yet been identified. vulcanchem.com Research is needed to pinpoint the proteins or cellular components with which it directly interacts. General studies on marine sulfated steroids suggest they can interact with targets such as nuclear receptors or proteins on the cell membrane, but specific validation for this compound is lacking. bioscientifica.com Identifying these targets is a crucial step toward understanding its biological function and potential for side effects.

Concurrent with target identification, research must focus on how this compound affects intracellular signaling pathways. It is unknown which cellular cascades are triggered or inhibited following interaction with its primary target(s). Investigating potential modulation of pathways involved in apoptosis, cell cycle regulation, or cell wall integrity in fungal cells will provide a more complete picture of its mechanism of action.

Rational Design and Development of Synthetic Analogs for Enhanced Efficacy, Selectivity, and Specificity

The development of synthetic analogs is a key strategy for improving the therapeutic potential of natural products. nih.gov Although this compound itself has not been the subject of extensive analog development, the first total synthesis of its more potent counterpart, Eurysterol A, has been successfully reported. researchgate.nethut-verlag.de This achievement is significant as it establishes a chemical pathway to the core 8,19-epoxy cholestane (B1235564) skeleton. hut-verlag.de This synthetic route provides a platform for the rational design and creation of new this compound analogs. vulcanchem.com Future synthetic efforts could focus on modifying the steroidal core or the side chain to enhance efficacy against cancer cells, improve selectivity to reduce potential toxicity, and increase specificity for fungal targets.

Addressing Challenges in Marine Natural Product Drug Discovery (e.g., supply limitations)

A major impediment in the development of drugs from marine sources is the "supply problem". nih.govacs.org Marine invertebrates like sponges often produce pharmacologically active compounds in very small quantities. nih.gov Harvesting sufficient biomass from wild stocks to support extensive preclinical and clinical trials is often unsustainable and economically unfeasible. nih.govmdpi.com This limitation has historically hindered the development of promising marine natural products. tandfonline.com

To make this compound a viable drug candidate, this supply issue must be addressed. Several strategies can be explored:

Total Chemical Synthesis: As demonstrated by the synthesis of Eurysterol A, creating the molecule in a laboratory setting is a viable, albeit complex, solution to bypass natural sourcing. hut-verlag.de

Aquaculture: Cultivating the Euryspongia sponge or its associated microorganisms could provide a renewable source of the compound. mdpi.com

Genetic Engineering and Fermentation: Identifying the gene clusters responsible for this compound biosynthesis could allow for their transfer into a host microorganism (like bacteria or yeast) that can be easily grown in large-scale fermenters. nih.govtandfonline.com

Unexplored Therapeutic Potentials and Novel Bioactivities of this compound and its Derivatives

The known biological activities of this compound are currently limited to cytotoxicity and antifungal effects. acs.org However, the broader class of marine steroidal sulfates has been shown to possess a wide range of other bioactivities, including antiviral, antibacterial, and anti-inflammatory properties. acs.orgnih.govup.pt This suggests that the therapeutic potential of this compound and its future derivatives may be broader than initially reported.

Future research should explore these untapped possibilities. For instance, its anti-inflammatory potential could be assessed in relevant cellular assays. Given the structural diversity and varied bioactivities within this compound class, a comprehensive screening of this compound and its synthetic analogs against a wide panel of biological targets is warranted to uncover novel therapeutic applications. acs.org

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

  • Methodological Answer :
  • Findable : Deposit datasets in repositories (e.g., ChEMBL, PubChem) with persistent identifiers (DOIs).
  • Accessible : Use open-access formats (CSV, SDF) and CC-BY licenses.
  • Interoperable : Annotate metadata using standardized ontologies (e.g., ChEBI, GO terms).
  • Reusable : Provide detailed experimental protocols in supplementary materials .

Q. Table 1: Key Techniques for this compound Research

Objective Methods References
IsolationHPLC, Column Chromatography
Structural ElucidationNMR, HRMS, X-ray Crystallography
Biological AssaysEnzyme Inhibition, Cytotoxicity (MTT assay)
Computational ModelingMolecular Docking, PBPK Simulations
Ethical ComplianceARRIVE 2.0, IACUC Approval

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.